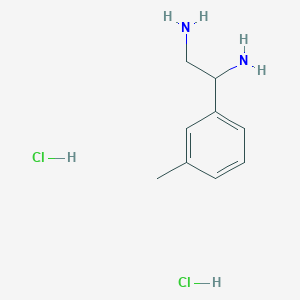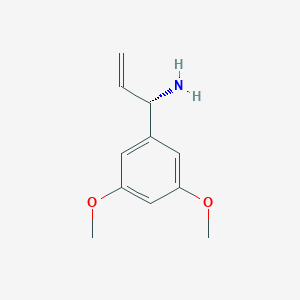![molecular formula C8H9N3S B13037623 6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1233179-40-2](/img/structure/B13037623.png)
6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a triazine ring. The presence of a methyl group and a methylsulfanyl group adds to its distinct chemical properties. Compounds in this family have shown significant potential in various fields, including medicinal chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the triazine ring.
Bromohydrazone Method: This involves the formation of bromohydrazone intermediates, which then undergo cyclization to form the triazine ring.
Formation of Triazinium Dicyanomethylide: This method involves the formation of a triazinium salt, which then reacts with dicyanomethylide to form the triazine ring.
Multistep Synthesis: This method involves multiple steps, including the formation of intermediates that eventually lead to the desired compound.
Transition Metal Mediated Synthesis: This method uses transition metals as catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This method involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.
Industrial Production Methods
Industrial production of this compound typically involves scalable methods that ensure high yield and purity. One such method involves the use of pyrrole, chloramine, and formamidine acetate as starting materials. The reaction is carried out in a controlled environment to ensure safety and minimize impurities .
化学反应分析
Types of Reactions
Reduction: Reduction reactions can convert the triazine ring to a more reduced form, such as a dihydrotriazine.
Substitution: The compound can undergo substitution reactions, where the methyl or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
科学研究应用
6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is a key structural motif in several antiviral and anticancer drugs.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases, which are involved in cell signaling pathways.
Pathways Involved: The compound affects pathways such as the EGFR and VEGFR pathways, which are involved in cell proliferation and angiogenesis.
相似化合物的比较
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the methyl and methylsulfanyl groups.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: A derivative with an amino group at the 4-position.
Pyrrolo[2,1-f][1,2,4]triazine C-nucleosides: Derivatives with nucleoside groups attached.
Uniqueness
6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of the methyl and methylsulfanyl groups, which enhance its chemical reactivity and biological activity. These groups allow for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other fields .
属性
CAS 编号 |
1233179-40-2 |
|---|---|
分子式 |
C8H9N3S |
分子量 |
179.24 g/mol |
IUPAC 名称 |
6-methyl-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C8H9N3S/c1-6-3-7-4-9-8(12-2)10-11(7)5-6/h3-5H,1-2H3 |
InChI 键 |
BKOIFMBIFAQWKS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN2C(=C1)C=NC(=N2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


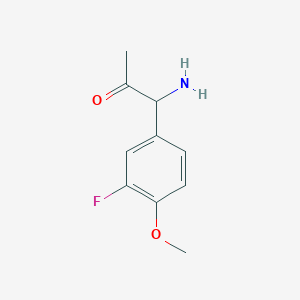
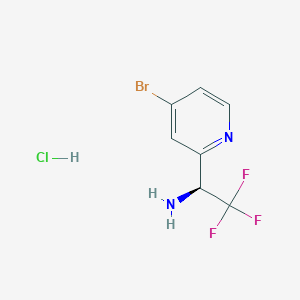
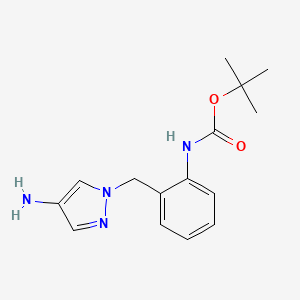

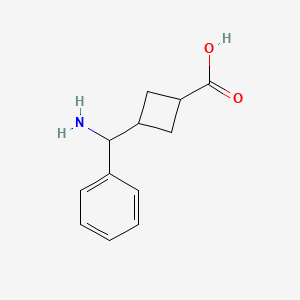

![Tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate](/img/structure/B13037575.png)
![7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13037600.png)
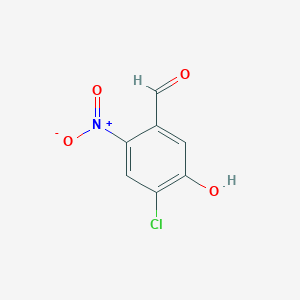
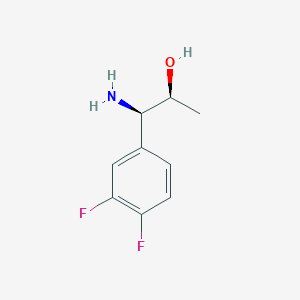
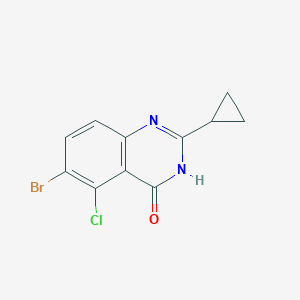
![tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13037621.png)
